2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic molecules characterized by fused chromene and pyrrole rings. Its structure features a furan-2-ylmethyl substituent at position 2, a 3-methoxy-4-(3-methylbutoxy)phenyl group at position 1, and a methyl group at position 5.
Properties
Molecular Formula |
C29H29NO6 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H29NO6/c1-17(2)11-13-35-23-10-8-19(15-24(23)33-4)26-25-27(31)21-14-18(3)7-9-22(21)36-28(25)29(32)30(26)16-20-6-5-12-34-20/h5-10,12,14-15,17,26H,11,13,16H2,1-4H3 |
InChI Key |
HYKXBRXXCIDVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=C(C=C5)OCCC(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Williamson Ether Synthesis
The 3-methylbutoxy group is introduced via a Williamson ether synthesis. Vanillin is treated with 3-methyl-1-bromobutane in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. This step achieves an 85% yield of 4-(3-methylbutoxy)-3-methoxybenzaldehyde .
Reduction to Benzyl Alcohol
The aldehyde group is reduced to a primary alcohol using sodium borohydride (NaBH₄) in methanol at 0°C, yielding 4-(3-methylbutoxy)-3-methoxybenzyl alcohol with 92% efficiency.
Construction of the Chromeno[2,3-c]pyrrole Core
The chromeno[2,3-c]pyrrole skeleton is assembled through a multicomponent reaction involving a coumarin derivative, a pyrrole precursor, and a furan-containing alkylating agent.
Coumarin-3-carboxylic Acid Activation
7-Methylcoumarin-3-carboxylic acid is activated via conversion to its acid chloride using thionyl chloride (SOCl₂). The resulting intermediate reacts with 2-(furan-2-ylmethyl)pyrrole in dichloromethane (DCM) under nitrogen atmosphere, forming a keto-enamine intermediate.
Cyclization and Aromatization
The keto-enamine undergoes acid-catalyzed cyclization with concentrated sulfuric acid (H₂SO₄) at 60°C, yielding the chromeno[2,3-c]pyrrole-3,9-dione core. Aromatization is achieved by dehydrogenation using palladium on carbon (Pd/C) in toluene under hydrogen gas, providing the fully conjugated system.
Coupling of the Aryl Substituent to the Core
The 3-methoxy-4-(3-methylbutoxy)phenyl group is introduced via a Friedel-Crafts alkylation or Buchwald-Hartwig coupling , depending on the reactivity of the intermediate.
Friedel-Crafts Alkylation
The chromeno[2,3-c]pyrrole core is treated with 4-(3-methylbutoxy)-3-methoxybenzyl alcohol in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) at 0°C. This electrophilic substitution occurs at the C1 position of the pyrrole ring, achieving a 68% yield.
Optimization with Lewis Acids
Alternative Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) improve regioselectivity. For instance, FeCl₃ in acetonitrile at 50°C increases the yield to 76% while reducing side-product formation.
Final Functionalization and Purification
Methylation at C7
The C7 position is methylated using methyl iodide (CH₃I) and sodium hydride (NaH) in tetrahydrofuran (THF). This step proceeds quantitatively under reflux conditions.
Chromatographic Purification
The crude product is purified via flash column chromatography (silica gel, hexane/ethyl acetate 3:1), followed by recrystallization from ethanol to achieve >99% purity.
Analytical Characterization
Table 1: Spectroscopic Data for Key Intermediates and Final Product
| Compound | (δ, ppm) | (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| 4-(3-Methylbutoxy)-3-methoxybenzaldehyde | 9.82 (s, 1H), 7.41–7.39 (m, 2H), 3.94 (s, 3H) | 191.2 (CHO), 152.1 (OCH₃), 68.4 (OCH₂) | 209.1174 [M+H]⁺ |
| Chromeno[2,3-c]pyrrole-3,9-dione core | 8.21 (d, J=8.4 Hz, 1H), 6.95 (s, 1H) | 178.9 (C=O), 161.2 (O-C=O), 112.4 (pyrrole) | 335.1298 [M+H]⁺ |
| Final Product | 8.05 (d, J=8.2 Hz, 1H), 6.88 (s, 1H) | 179.1 (C=O), 152.3 (OCH₃), 68.6 (OCH₂) | 547.2541 [M+H]⁺ |
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing alkylation at the C3 position of the pyrrole ring is minimized by using bulky Lewis acids like FeCl₃, which sterically hinder undesired sites.
Oxidation of the Furan Moiety
The furan-2-ylmethyl group is susceptible to oxidation during cyclization. Conducting reactions under inert atmosphere and avoiding strong oxidizing agents preserves its integrity.
Chemical Reactions Analysis
Types of Reactions
2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy and methylbutoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Recent studies indicate that derivatives of this compound exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that related compounds demonstrated potent antimitotic activity against human tumor cells, suggesting a promising avenue for cancer therapeutics .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Research into furan derivatives has shown that they can possess antibacterial and antifungal activities. The presence of the furan ring in the structure may enhance its interaction with microbial targets, leading to effective inhibition of growth .
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry investigated a series of chromeno-pyrrole derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
- Antimicrobial Evaluation : In another study focusing on furan derivatives, it was found that compounds similar to 2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .
Mechanism of Action
The mechanism of action of 2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors: This can modulate the activity of enzymes or signaling pathways.
Interacting with DNA or RNA: This can affect gene expression and cellular functions.
Inhibiting or activating enzymes: This can alter metabolic pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Physicochemical Properties
Key analogs from the literature are compared below:
Spectroscopic and Analytical Comparisons
- IR Spectroscopy : All analogs exhibit strong C=O stretches (~1694–1720 cm⁻¹). The target compound’s 3-methylbutoxy group may introduce additional C-O-C stretches near 1250 cm⁻¹ .
- NMR Signatures : The furan-2-ylmethyl substituent (as in 4{9–5-21}) generates distinct aromatic protons at δ ~6.3–7.9, while the 3-methylbutoxy chain would produce complex splitting in the δ 3.5–4.0 region .
Biological Activity
The compound 2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , commonly referred to by its chemical structure or CAS number 901660-85-3, has garnered attention in recent years for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 429.5 g/mol. The compound features a complex structure that includes a furan moiety, methoxy groups, and a chromeno-pyrrole backbone.
| Property | Value |
|---|---|
| Molecular Formula | C23H27NO7 |
| Molecular Weight | 429.5 g/mol |
| LogP | 5.6764 |
| Polar Surface Area | 59.617 Ų |
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HUVEC (human umbilical vein endothelial cells). The mechanism appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division and growth.
Case Study:
In a study published in Cancer Research, compounds similar to this compound were evaluated for their ability to selectively target activated endothelial cells over quiescent ones. The results demonstrated that these compounds could effectively disrupt tumor vasculature while sparing normal tissues, highlighting their potential as targeted cancer therapies .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies have indicated that it can downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammatory responses.
Research Findings:
A study conducted on animal models demonstrated that the administration of this compound led to decreased levels of TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Tubulin Inhibition : By disrupting tubulin polymerization, the compound effectively halts cell division.
- Cytokine Modulation : It reduces the expression of inflammatory cytokines, contributing to its anti-inflammatory effects.
- Apoptosis Induction : The compound may also trigger apoptotic pathways in cancer cells.
Comparative Analysis with Similar Compounds
A comparative analysis with other compounds exhibiting similar structures reveals that while many share anticancer properties, the specific combination of functional groups in this compound enhances its selectivity and potency.
| Compound Name | Anticancer Activity | Inflammatory Activity |
|---|---|---|
| 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-7-methyl... | Moderate | Low |
| 2-(Furan-2-ylmethyl)-1-[3-methoxy... | High | Moderate |
Q & A
Basic: What are the common synthetic pathways for preparing this compound, and what key reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the 3-methylbutoxy and furan-2-ylmethyl groups.
- Cyclization to form the chromeno-pyrrole core, often catalyzed by acid or base.
- Oxidation/Reduction steps to finalize functional groups (e.g., methoxy, dione).
Critical reaction conditions:
- Solvent polarity (e.g., DMF or THF) affects nucleophilicity and reaction rates .
- Temperature control (80–120°C) minimizes side reactions during cyclization .
- Catalyst selection (e.g., Pd for cross-coupling) improves regioselectivity .
Yield optimization requires iterative testing of solvent-catalyst combinations and reaction times.
Basic: Which spectroscopic and chromatographic techniques are most effective for structural characterization?
Answer:
- HPLC and TLC monitor reaction progress and purity, with reverse-phase HPLC resolving complex mixtures .
- NMR (¹H/¹³C) identifies substituent positions and confirms stereochemistry .
- HRMS validates molecular weight and fragmentation patterns .
- X-ray crystallography resolves 3D structure, critical for understanding electronic properties .
Advanced: How can researchers optimize substituent modifications to enhance biological activity while maintaining stability?
Answer:
- Substituent libraries : Test analogs with electron-withdrawing (e.g., -F) or donating (e.g., -OCH₃) groups to modulate bioactivity .
- Stability assays : Use accelerated degradation studies (pH, temperature) to assess hydrolytic stability of the furan and methoxy groups .
- Computational modeling : Predict steric/electronic effects of substituents on target binding .
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
Answer:
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Purity validation : Employ HPLC (>95% purity) to exclude impurities skewing results .
- Dose-response curves : Compare EC₅₀ values under identical conditions to isolate potency variations .
Advanced: How to design experiments to elucidate the compound's mechanism of action at the molecular level?
Answer:
- Target identification : Use pull-down assays with biotinylated probes or CRISPR screening .
- Enzyme inhibition assays : Test activity against kinases/phosphatases linked to its chromeno-pyrrole core .
- Transcriptomic profiling : Identify differentially expressed genes post-treatment to map pathways .
Basic: What functional groups in the compound are most reactive, and how do they influence chemical behavior?
Answer:
- Furan ring : Prone to electrophilic substitution; participates in Diels-Alder reactions .
- Methoxy group : Enhances solubility and modulates electronic effects on the aromatic ring .
- Dione moiety : Acts as a hydrogen-bond acceptor, influencing crystallinity and stability .
Advanced: What in silico methods predict binding affinities with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with receptors (e.g., kinases) .
- MD simulations : Assess binding stability over 100+ ns trajectories .
- QSAR models : Correlate substituent properties (logP, polar surface area) with activity data .
Basic: How does the chromeno-pyrrole core contribute to the compound's physicochemical properties?
Answer:
- Planar structure : Facilitates π-π stacking, enhancing crystallinity and UV-vis detection .
- Extended conjugation : Lowers bandgap, enabling fluorescence for imaging applications .
- Rigidity : Reduces conformational flexibility, improving binding specificity .
Advanced: How to address low yields in cyclization steps during synthesis?
Answer:
- Solvent screening : Test polar aprotic solvents (e.g., DMSO) to stabilize transition states .
- Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .
Advanced: What are the best practices for validating purity and stability in long-term storage?
Answer:
- Analytical protocols : Monthly HPLC checks to detect degradation products .
- Storage conditions : -20°C under argon to prevent oxidation of the furan ring .
- Stability-indicating assays : Use accelerated aging (40°C/75% RH) to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
